Cas no 32499-64-2 (Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate)
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- 3-Oxo-8-azabicylo[3.2.1]octane-8-carboxylic acid
- ethyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate
- N-ethoxycarbonylnortropan-3-one
- N-(Ethoxycarbonyl)tropinone
- N-(Carboethoxy)tropinone~3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
- N-(Ethoxycarbonyl)nortropinone
- Ethyl 3-oxo-8-azabicyclo-[3.2.1]octane-8-carboxylate
- N-Carbethoxy-4-nortropinone
- N-Carbethoxy-4-tropinone
- 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
- 8-(Ethoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-one
- 8-azabicyclo[3.2.1]octan-3-one-8-carboxylic acid ethyl ester
- 8-Ethoxycarbonyl-8-azabicyclo-[3.2.1]octane-3-one
- rac-8-ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one
- 3-Oxo-8-azabicylo[3.2.1]octane-8-carboxylic acid ethyl ester
- SY004644
- 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
- 8-azabicyclo[3,2,1]octan-3-one-8-carboxylic acid ethyl ester
- A821301
- ethyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate;N-Carbethoxy-4-nortropinone
- NSC715574
- 8-carbethoxynortropan-3-one
- DTXSID50328024
- 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-oxo-, ethyl ester
- 8-Ethoxycarbonyl-8-azabicyclo[3.2.1]octane-3-one
- NSC-715574
- FT-0629282
- 8-Ethoxycarbonyl-8-azabicyclo[3.2.1)octane-3-one
- 8-Ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one
- MFCD00078171
- 32499-64-2
- AMY11614
- SCHEMBL1016674
- CS-W010567
- ethyl 8-aza-3-oxobicyclo[3.2.1]octane-8-carboxylate
- ANEJUHJDPGTVIO-UHFFFAOYSA-N
- AKOS015950489
- E0834
- AC-4295
- N-Carbethoxynortropinone
- ethyl (3,4-dichlorophenyl)carbamodithioate
- SB40675
- DS-14567
- DB-048228
-
- MDL: MFCD00078171
- Inchi: 1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3
- InChI Key: ANEJUHJDPGTVIO-UHFFFAOYSA-N
- SMILES: O=C1CC2CCC(C1)N2C(=O)OCC
- BRN: 1530944
Computed Properties
- Exact Mass: 197.10500
- Monoisotopic Mass: 197.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.6
- Topological Polar Surface Area: 46.6
Experimental Properties
- Color/Form: Bright yellow to bright brown liquid
- Density: 1.150(lit.)
- Melting Point: 0 ºC
- Boiling Point: 153°C/11mmHg(lit.)
- Flash Point: 152-153℃/11mm
- Refractive Index: 1.4876-1.4896
- PSA: 46.61000
- LogP: 1.27670
- Solubility: Insoluble in water
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:Sealed in dry,Room Temperature
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N835108-5g |
N-(Ethoxycarbonyl)nortropinone |
32499-64-2 | 98% | 5g |
218.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06509-250g |
ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
32499-64-2 | 95% | 250g |
$490 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0834-25G |
N-(Ethoxycarbonyl)nortropinone |
32499-64-2 | >98.0%(GC) | 25g |
¥1990.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69120-1g |
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
32499-64-2 | 1g |
¥46.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69120-5g |
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
32499-64-2 | 5g |
¥126.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69120-25g |
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
32499-64-2 | 25g |
¥556.0 | 2021-09-08 | ||
| TRC | C176220-100mg |
N-Carbethoxy-4-tropinone |
32499-64-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C176220-250mg |
N-Carbethoxy-4-tropinone |
32499-64-2 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C176220-500mg |
N-Carbethoxy-4-tropinone |
32499-64-2 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | C176220-1g |
N-Carbethoxy-4-tropinone |
32499-64-2 | 1g |
$ 98.00 | 2023-04-18 |
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Suppliers
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 32499-64-2): A Comprehensive Overview
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 32499-64-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique bicyclic structure and functional groups, exhibits promising properties that make it a valuable candidate for further investigation in drug development and biochemical studies.
The molecular structure of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate consists of a bicyclic framework with an azabicyclo[3.2.1]octane core, which is further modified by the presence of an ester group and a ketone moiety. This intricate arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for its application in synthetic chemistry and pharmacological research.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds due to their diverse biological activities and potential therapeutic benefits. The bicyclic structure of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate aligns well with this trend, as it provides a stable scaffold that can be modified to target specific biological pathways.
One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive molecules. The presence of both an ester and a ketone group allows for further functionalization, enabling researchers to explore various chemical transformations that could lead to the development of new drugs or agrochemicals. This flexibility makes Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate a versatile building block in organic synthesis.
Recent studies have highlighted the importance of azabicycloalkanes in medicinal chemistry due to their ability to mimic natural products and exhibit unique pharmacological properties. The compound Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate falls within this category, as its structural features suggest potential interactions with biological targets such as enzymes and receptors.
The synthesis of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantioselectivity in the production of this compound.
In addition to its synthetic significance, Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has shown promise in preclinical studies as a potential lead compound for drug discovery. Its unique structural features have been investigated for their ability to modulate biological processes, including inflammation, pain perception, and neurotransmitter activity.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of azabicycloalkanes due to their favorable pharmacokinetic properties and low toxicity profiles. The compound Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is being studied as a candidate for developing novel treatments for various diseases, including neurological disorders and chronic inflammatory conditions.
The use of computational modeling and molecular docking techniques has further enhanced the understanding of how Ethyl 3-ofoxo-octa[b;]-bicyclo[31;21;11]-heptanecarboxylic acid ethylester interacts with biological targets at the molecular level. These studies provide valuable insights into its mechanism of action and help guide the design of more effective derivatives.
The future prospects for Ethyl 3-ofoxo-octa[b;]-bicyclo[31;21;11]-heptanecarboxylic acid ethylester are bright, with ongoing research aimed at optimizing its synthetic routes and exploring new applications in drug development and material science.
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